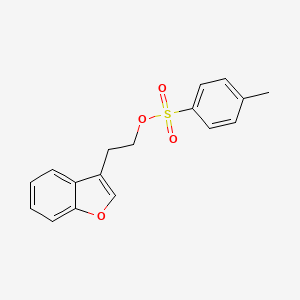

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound reflects a complex arrangement of aromatic and aliphatic components that contribute to its chemical and biological properties. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound, which accurately describes the structural connectivity between the benzofuran ring system and the methylbenzenesulfonate group.

The compound possesses a molecular weight of 316.37 grams per mole and maintains a linear formula of C17H16O4S. The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)S(=O)(=O)OCCC1=COC2=CC=CC=C12 provides a concise description of the molecular connectivity, illustrating the sulfonate ester linkage between the benzofuran ethyl side chain and the para-methylbenzenesulfonic acid derivative.

The International Chemical Identifier key OEJOFPWUQPRTDR-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, enabling precise identification across chemical databases and literature sources. The complete International Chemical Identifier string 1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3 provides detailed connectivity information including stereochemical considerations.

The structural organization features a benzofuran heterocyclic system linked through an ethyl bridge to a tosylate group. The benzofuran moiety consists of a fused benzene and furan ring system, where the furan oxygen atom occupies the 1-position relative to the ethyl substituent at the 3-position. This arrangement creates a planar aromatic system that can participate in various intermolecular interactions and serves as a potential pharmacophore in biological systems.

The tosylate portion of the molecule comprises a para-methylbenzene ring bearing a sulfonate ester functional group. This sulfonyl moiety exhibits tetrahedral geometry around the sulfur atom, with two sulfur-oxygen double bonds and one sulfur-oxygen single bond connecting to the ethyl linker. The para-methyl substituent on the benzene ring provides additional steric bulk and electronic effects that influence the overall molecular properties and reactivity patterns.

Comparative Analysis with Related Benzofuran Sulfonates

The comparative analysis of this compound with structurally related benzofuran sulfonate derivatives reveals important structural-activity relationships and provides insights into the influence of substituent patterns on molecular properties. Several closely related compounds demonstrate varying degrees of structural similarity while exhibiting distinct physical and chemical characteristics.

2,3-Dihydrobenzofuran-5-ethanol tosylate represents a significant structural analog bearing the Chemical Abstracts Service number 79679-49-5 and molecular formula C17H18O4S. This compound differs from the target molecule through the presence of a dihydrobenzofuran ring system instead of the fully aromatic benzofuran, and the ethanol side chain is positioned at the 5-position rather than the 3-position. The molecular weight of 318.387 grams per mole is slightly higher than the target compound due to the additional hydrogen atoms in the saturated ring system.

| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Key Structural Difference |

|---|---|---|---|---|

| This compound | C17H16O4S | 316.37 g/mol | 26278-25-1 | Aromatic benzofuran, 3-position substitution |

| 2,3-Dihydrobenzofuran-5-ethanol tosylate | C17H18O4S | 318.387 g/mol | 79679-49-5 | Dihydrobenzofuran, 5-position substitution |

| 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate | C16H16O4S | 304.364 g/mol | 94709-25-8 | Dihydrobenzofuran, 2-position methyl linkage |

Another noteworthy analog is 2,3-dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate with Chemical Abstracts Service number 94709-25-8. This compound features a molecular formula of C16H16O4S and molecular weight of 304.364 grams per mole, representing a shorter carbon chain linkage between the benzofuran and tosylate moieties. The structural modification involves a methyl group directly attached to the 2-position of the dihydrobenzofuran ring, creating a more compact molecular architecture compared to the ethyl chain in the target compound.

The comparative boiling point data reveals significant differences among these related compounds. The 2,3-dihydrobenzofuran-5-ethanol tosylate exhibits a predicted boiling point of 491.7 degrees Celsius at 760 millimeters of mercury, substantially higher than typical organic compounds of similar molecular weight. This elevated boiling point reflects the strong intermolecular interactions facilitated by the sulfonate group and the extended conjugated system.

Density measurements provide additional comparative insights, with the 2,3-dihydrobenzofuran-5-ethanol tosylate displaying a density of 1.267 grams per cubic centimeter. This relatively high density indicates efficient molecular packing in the condensed phase, likely resulting from favorable intermolecular interactions between the aromatic systems and the polar sulfonate functionalities.

The flash point of 251.1 degrees Celsius for the dihydrobenzofuran analog suggests moderate thermal stability and provides important safety considerations for handling and storage procedures. These thermal properties demonstrate the influence of structural modifications on the physical characteristics of benzofuran sulfonate derivatives.

Crystallographic Data and Conformational Studies

The crystallographic analysis and conformational studies of this compound provide detailed insights into the three-dimensional molecular arrangement and solid-state properties. While specific single-crystal diffraction data for the target compound is not directly available in the current literature, related benzofuran derivatives offer valuable structural information that can be extrapolated to understand the conformational preferences and packing patterns.

The crystal structure analysis of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate provides relevant comparative data for benzofuran derivatives. This compound crystallizes with a molecular formula of C12H12O4·1.5H2O and exhibits a one-dimensional hydrogen-bonding motif consisting of centrosymmetric rings joined at water molecules located on a twofold rotation axis. The benzofuran derivative molecule is essentially planar with a root mean square deviation for non-hydrogen atoms of 0.021 Angstroms, indicating minimal distortion from planarity in the aromatic system.

The ester group in the related compound adopts a fully extended conformation, which suggests that similar conformational preferences may be observed in this compound. This extended conformation maximizes the separation between bulky groups and minimizes steric interactions, contributing to the overall molecular stability.

Crystal structure studies of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime derivatives provide additional insights into benzofuran packing arrangements. These compounds crystallize in monoclinic crystal systems with space group P21/c, demonstrating the tendency of substituted benzofurans to adopt specific crystal packing patterns influenced by intermolecular interactions.

The conformational analysis of 5-ethyl-3-(4-fluoro-phenyl-sulfonyl)-2-methyl-1-benzofuran reveals important structural features relevant to sulfonate-substituted benzofurans. In this related compound, the 4-fluorophenyl ring makes a dihedral angle of 74.06 degrees with the mean plane of the benzofuran fragment. This substantial dihedral angle suggests that similar geometric arrangements may occur in this compound, where the tosylate group is likely oriented at a significant angle relative to the benzofuran plane.

The crystal structure of the fluorophenyl-sulfonyl benzofuran derivative exhibits aromatic π-π interactions between benzene rings of adjacent molecules with a centroid-centroid distance of 3.629 Angstroms. These π-π stacking interactions represent important stabilizing forces in the crystal lattice and may contribute to the solid-state properties of related benzofuran sulfonates.

Intermolecular interaction patterns in benzofuran derivatives typically include weak C-H···O hydrogen bonds and C-H···π interactions. These secondary interactions complement the primary hydrogen bonding and π-π stacking forces to create stable three-dimensional crystal architectures. In compounds containing sulfonate groups, additional S=O···H-C interactions may contribute to the overall packing stability.

The storage conditions specified for this compound require an inert atmosphere at room temperature. These requirements suggest potential sensitivity to atmospheric moisture or oxygen, which may influence the conformational stability and crystal packing arrangements. The solid physical form of the compound indicates crystalline or amorphous solid-state organization that maintains structural integrity under appropriate storage conditions.

Theoretical conformational studies using computational chemistry methods could provide additional insights into the preferred molecular geometries and energy barriers for conformational interconversion. The flexibility of the ethyl linker between the benzofuran and tosylate groups allows for multiple conformational states, with the extended conformation likely representing the global energy minimum based on analogous structural studies.

Properties

IUPAC Name |

2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJOFPWUQPRTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597891 | |

| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-25-1 | |

| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate typically involves the tosylation of the corresponding 2-(1-benzofuran-3-yl)ethanol. The tosylation reaction introduces the 4-methylbenzenesulfonate (tosylate) group, which is a well-known leaving group facilitating further nucleophilic substitution or elimination reactions.

Starting Material Preparation

- 2-(1-Benzofuran-3-yl)ethanol is the key precursor. It can be synthesized via known methods involving benzofuran ring construction followed by side-chain functionalization at the 3-position.

- The hydroxyl group on the ethyl side chain is the site for tosylation.

Preparation Methods of this compound

Tosylation Reaction

The most common and direct method to prepare this compound is the reaction of 2-(1-benzofuran-3-yl)ethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

Typical Procedure:

-

- 2-(1-Benzofuran-3-yl)ethanol

- p-Toluenesulfonyl chloride (tosyl chloride)

- Base (commonly pyridine or triethylamine)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

- The reaction is generally carried out at 0 °C to room temperature.

- The base scavenges the HCl generated during the reaction, facilitating tosylation.

- Reaction time varies from 1 to 24 hours depending on scale and conditions.

-

- After completion, the reaction mixture is quenched with water.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate.

- The crude product is purified by column chromatography or recrystallization.

-

- Yields typically range from 70% to 90%.

- Purity is confirmed by NMR, IR, and mass spectrometry.

Alternative Preparation via Sulfonate Ester Formation

An alternative method involves the direct formation of the sulfonate ester by reacting the alcohol with tosyl chloride under phase-transfer catalysis or using other sulfonylating agents, but these are less commonly reported for this specific compound.

Research Findings and Optimization

Reaction Optimization

- The tosylation reaction is sensitive to moisture; anhydrous conditions improve yield and purity.

- The choice of base affects reaction rate and side reactions; pyridine is preferred for its dual role as base and solvent.

- Temperature control is critical to avoid decomposition of the benzofuran moiety.

Purification Techniques

- Silica gel chromatography using hexane/ethyl acetate mixtures is effective.

- Crystallization from suitable solvents can provide high-purity product.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Tosylation of 2-(1-Benzofuran-3-yl)ethanol | p-Toluenesulfonyl chloride, pyridine, DCM, 0 °C to RT | Anhydrous conditions preferred; base scavenges HCl | 70-90 |

| Alternative sulfonate ester formation | Tosyl chloride, phase-transfer catalyst, base | Less common for this compound | Not widely reported |

| Stock solution preparation | Dissolution in DMSO, dilution with corn oil, PEG300, Tween 80 | For biological assays; ensure clear solution | N/A |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group serves as an effective leaving group, enabling nucleophilic displacement under controlled conditions:

Key findings from RSC studies show this compound participates in iron-catalyzed C(sp²)–H functionalization with aldehydes and silyl triflates to yield allenylic silyl ethers in dichloroethane at 80°C . Additionally, cross-coupling with aryl bromides using KOtBu generates biaryl structures .

Functionalization of the Benzofuran Ring

The benzofuran component undergoes selective modifications:

Oxidation

-

Chromium trioxide (CrO₃) in acidic conditions oxidizes the furan ring to form diketone derivatives.

-

Potassium permanganate (KMnO₄) selectively epoxidizes the double bond adjacent to the oxygen atom.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzofuran ring to a tetrahydrofuran analog while preserving the sulfonate group .

Sulfonate Group Transformations

The 4-methylbenzenesulfonyl group participates in non-substitution reactions:

Hydrolysis

-

Acidic hydrolysis (HCl/H₂O) converts the sulfonate ester to 2-(1-benzofuran-3-yl)ethanol .

-

Basic hydrolysis (NaOH/EtOH) yields the corresponding sodium sulfonate salt .

Sulfonation Exchange

-

Reaction with DAST (Et₂NSF₃) replaces the sulfonate with a fluoromethyl group under anhydrous conditions .

Complex Multi-Step Reactions

In pharmaceutical intermediates synthesis:

-

Condensation : Reacts with indole-derived aldehydes to form Schiff base complexes.

-

Cyclization : Under Mitsunobu conditions (DIAD/PPh₃), forms benzofuro[3,2-b]indole scaffolds .

Reaction Conditions and Yield Optimization

-

Solvents : Dichloroethane and acetonitrile are preferred for substitution reactions due to high dielectric constants .

-

Catalysts : Fe(acac)₃ enhances reaction rates in C–H functionalization (yields >75%) .

-

Temperature : Most reactions proceed optimally between 70–80°C .

This compound’s dual reactivity (sulfonate leaving group and benzofuran aromatic system) makes it valuable in synthesizing heterocycles, fluorinated compounds, and functional materials. Experimental protocols emphasize rigorous moisture control to prevent premature hydrolysis of the sulfonate ester .

Scientific Research Applications

Medicinal Chemistry

1.1. Receptor Agonism

One of the prominent applications of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is in the study of dopamine receptors, particularly as a selective agonist for the D3 dopamine receptor (D3R). Research indicates that this compound can stimulate β-arrestin recruitment, which is a critical pathway for receptor signaling. In a high-throughput screening assay, it was identified among several compounds that showed significant activity at D3R with an EC50 value of approximately 710 nM, demonstrating its potential for developing treatments for disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease .

1.2. Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to optimize its pharmacological profile. Various analogs have been synthesized to explore modifications that enhance D3R agonistic activity while minimizing D2R antagonism. For instance, substituting different aryl groups on the benzamide moiety led to significant variations in potency, with some derivatives displaying over double the activity compared to the parent compound .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |

| Compound 2 | 278 ± 62 | 9,000 ± 3,700 |

| Compound 3 | 98 ± 21 | >100,000 |

Biochemical Applications

2.1. Cell Biology

In cell biology, this compound has been applied in studies involving cell culture systems where it acts as a tool for probing cellular signaling pathways related to dopamine receptor activation. Its sulfonate group enhances solubility and membrane permeability, facilitating its use in various assays .

2.2. Enzyme Interaction Studies

Research has shown that the benzofuran moiety can interact with specific enzymes and receptors within cells. This interaction can modulate enzyme activity, making it a candidate for studying enzyme kinetics and inhibition mechanisms .

Material Science Applications

3.1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and coatings with specific properties. Its sulfonate group can enhance adhesion and stability in polymer matrices .

Case Studies

4.1. High-Throughput Screening for D3R Agonists

A significant study involved screening a library of compounds for their ability to activate D3R using β-arrestin recruitment assays. The results indicated that modifications to the benzofuran structure could yield compounds with enhanced selectivity and potency for D3R over D2R, highlighting the importance of structural optimization in drug development .

4.2. Exploration of Analog Compounds

Another case study focused on synthesizing a series of analogs based on the original compound to assess their biological activities systematically. The findings suggested that specific substitutions could lead to compounds with improved therapeutic profiles for neurological disorders .

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tosylate Esters

Table 1: Key Analogs and Their Properties

Physicochemical Properties

- Melting Points : The benzofuran-derived tosylate (61–62°C) has a lower melting point than analogs with rigid aromatic systems (e.g., nitro-styryl-imidazole derivatives), likely due to reduced crystallinity from the benzofuran’s fused ring system .

- Solubility : Hydrophilic modifications (e.g., hydroxyethoxy chains) increase aqueous solubility, whereas lipophilic groups (e.g., benzofuran) enhance organic solvent compatibility .

Biological Activity

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C14H15O3S

- Molecular Weight : 265.34 g/mol

- Structure : The compound features a benzofuran moiety and a sulfonate group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that sulfonate derivatives exhibit significant antimicrobial properties. A study on benzothiazole sulfonate derivatives showed that similar compounds have exhibited activity against various bacterial strains, suggesting that this compound may have comparable effects .

Enzyme Inhibition

Enzyme inhibition is a critical aspect of the biological activity of many sulfonate compounds. For instance, studies on other sulfonate derivatives have revealed their potential as inhibitors of tyrosinase and acetylcholinesterase (AChE), which are relevant in treating conditions like Alzheimer's disease . The specific inhibitory effects of this compound on these enzymes remain to be thoroughly investigated.

The proposed mechanism of action for compounds with similar structures often involves:

- Binding to Active Sites : The sulfonate group may interact with the active sites of enzymes, leading to inhibition.

- Disruption of Metabolic Pathways : By inhibiting key enzymes, these compounds can disrupt critical biochemical pathways, potentially leading to therapeutic effects.

Study on Structural Analogues

A study focused on modified tacrine derivatives demonstrated the importance of structural modifications in enhancing biological activity. The findings indicated that small changes in molecular structure could significantly affect enzyme inhibition potency . This suggests that similar modifications in this compound could enhance its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | AChE Inhibition IC50 (μM) | Tyrosinase Inhibition IC50 (μM) |

|---|---|---|---|

| Benzothiazole Sulfonate Derivative | Structure | 0.62 ± 0.03 | Not reported |

| Tacrine Derivative | Structure | 3.48 ± 0.19 | Not reported |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of sulfonate compounds generally suggests reasonable bioavailability due to their polar nature, which can facilitate absorption in biological systems. However, specific studies on the pharmacokinetics of this compound are necessary to confirm these properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-(1-benzofuran-3-yl)ethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or anhydrous K₂CO₃). Reaction conditions may involve a polar aprotic solvent like DMF at room temperature, monitored by TLC. Purification typically involves recrystallization from acetone or column chromatography. This approach aligns with analogous sulfonate ester syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for benzofuran protons (e.g., aromatic protons at δ 6.8–7.8 ppm) and the sulfonate methyl group (δ ~2.4 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 316.37 (C₁₇H₁₆O₄S).

- IR Spectroscopy : Identify sulfonate S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹).

- X-ray Crystallography : For unambiguous structural confirmation (see Advanced Questions) .

Q. How is purity assessed during synthesis?

- Methodological Answer : Use TLC (silica gel, hexane/ethyl acetate) to monitor reaction progress. Final purity is validated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities. Melting point determination (mp 61–62°C) provides additional validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure solution uses SHELXS-97 (direct methods), followed by refinement with SHELXL-97 . Hydrogen atoms are constrained geometrically. The final model validates bond lengths (e.g., C–O ~1.43 Å) and torsional angles. Visualization is done via ORTEP-3 .

Q. What analytical methods detect trace amounts in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective. Condition cartridges with methanol and water, then load 100 mL of filtered sample. Elute with 2 mL methanol, concentrate under nitrogen, and analyze via LC-MS/MS. Use deuterated internal standards (e.g., triclosan-d₃) to correct matrix effects. Detection limits can reach ng/L levels .

Q. How to address discrepancies in NMR data during characterization?

- Methodological Answer : Contradictions in splitting patterns or chemical shifts may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computed spectra (e.g., DFT-based predictions). Recrystallize the compound or employ preparative HPLC to isolate pure fractions .

Q. What strategies study the reactivity of the sulfonate group?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates under varying pH (e.g., 0.1 M HCl to 0.1 M NaOH) via UV-Vis spectroscopy.

- Isotopic Labeling : Use ³⁵S-labeled TsCl to trace sulfonate transfer reactions.

- Computational Modeling : Employ Gaussian09 with B3LYP/6-31G(d) to simulate transition states for nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.